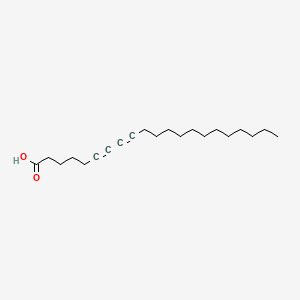

6,8-Heneicosadiynoic acid

Vue d'ensemble

Description

6,8-Heneicosadiynoic acid is a chemical compound with the molecular formula C21H34O2 . It has a molecular weight of 318.49 . It is also known as HCDA .

Synthesis Analysis

The synthesis of 6,8-Heneicosadiynoic acid involves the use of polydiacetylene-based sensors . The study investigated the impact of diacetylene (DA) monomer length on sensor performance. PDA/PVA films synthesized using 6,8-heneicosadiynoic acid (HCDA, 21 carbon atoms) were more sensitive than the films using 10,12-pentacosadiynoic acid (PCDA, 25 carbon atoms) .Molecular Structure Analysis

The molecular structure of 6,8-Heneicosadiynoic acid consists of 21 carbon atoms, 34 hydrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis

6,8-Heneicosadiynoic acid is used in the synthesis of polydiacetylene-based sensors . These sensors have been developed as food management tools due to their convenient colorimetric signal, low cost, versatility, and ability to be incorporated into food packaging materials and devices .Physical And Chemical Properties Analysis

6,8-Heneicosadiynoic acid has a molecular weight of 318.49 . More detailed physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources.Applications De Recherche Scientifique

Metabolism of Compounds with Triple Bonds : Bernhard and Kaempf (1970) studied the metabolism of various diynes in vivo, including 10,12-Heneicosadiynoic acid. They discovered that these compounds metabolize into different acids, demonstrating their biological transformations and potential applications in metabolic studies (Bernhard & Kaempf, 1970).

Novel Diynoic Acids in Plant Studies : Kanokmedhakul et al. (1998) isolated a new diynoic acid from the roots of Polyathia evecta, indicating the role of such compounds in plant biochemistry and potential therapeutic applications (Kanokmedhakul et al., 1998).

Radiolabeled Fatty Acids Synthesis : Sprecher and Sankarappa (1982) described the synthesis of radiolabeled fatty acids, essential for tracing biological pathways and studying metabolic functions. This research is pivotal in understanding the role of fatty acids, including diynoic acids, in biological systems (Sprecher & Sankarappa, 1982).

Biotransformation in Environmental Studies : Zhao et al. (2013) investigated the biotransformation of fluorotelomer alcohols in river sediment, highlighting the environmental fate of such compounds. This study is relevant for understanding the ecological impact of various chemical substances, including diynoic acids (Zhao et al., 2013).

Diastereoselective Synthesis in Organic Chemistry : Zeng et al. (2019) explored the diastereoselective construction of specific frameworks in organic synthesis. Such research is crucial for developing novel synthetic routes and understanding the stereochemistry of organic compounds, including diynoic acids (Zeng et al., 2019).

Chemical Investigation for Cytotoxic Constituents : El-Halawany, Osman, and Abdallah (2019) conducted a chemical investigation of Vicia monantha subsp. monantha, which involved isolating various fatty acids. This research contributes to the understanding of the biological activities of different fatty acids, including diynoic acids, and their potential applications in medicine and pharmacology (El-Halawany et al., 2019).

Safety And Hazards

The safety data sheet for 8,10-Henicosadiynoic Acid, a similar compound, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with eyes or skin, it is advised to rinse cautiously with water and seek medical advice if irritation persists .

Orientations Futures

Polydiacetylene-based sensors, which use 6,8-Heneicosadiynoic acid in their synthesis, have been developed as food management tools . They have potential applications in food quality monitoring and contaminant detection systems for pathogens, antibiotics, pesticides, and heavy metals . The future research direction could involve improving these sensors and expanding their applications .

Propriétés

IUPAC Name |

henicosa-6,8-diynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h2-12,17-20H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCBFOODINFRHED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC#CC#CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70724726 | |

| Record name | Henicosa-6,8-diynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-Heneicosadiynoic acid | |

CAS RN |

174063-94-6 | |

| Record name | Henicosa-6,8-diynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5S,9R)-9-Hydroxy-1-azaspiro[4.4]nonan-2-one](/img/structure/B574456.png)